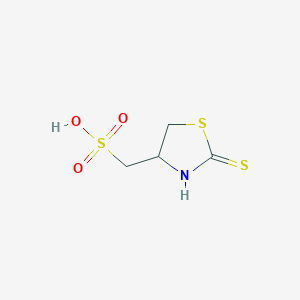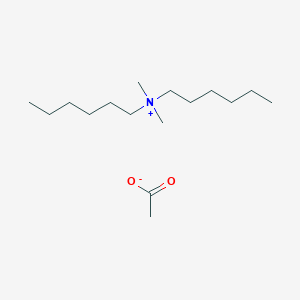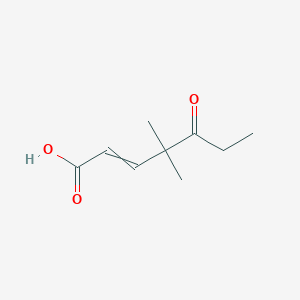
Methoxymethane--silicon (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methoxymethane–silicon (1/1) typically involves the reaction of dimethyl ether with silicon-based reagents. One common method is the reaction of dimethyl ether with silicon tetrachloride (SiCl4) in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of methoxymethane–silicon (1/1) can be achieved through large-scale chemical reactors where dimethyl ether and silicon tetrachloride are reacted under optimized conditions. The process may involve continuous flow reactors to maintain consistent product quality and yield. The use of catalysts and specific reaction conditions are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methoxymethane–silicon (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.
Reduction: Reduction reactions can convert the silicon component to lower oxidation states.
Substitution: The ether group can participate in substitution reactions, where other functional groups replace the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, often in the presence of a catalyst.
Major Products Formed
Oxidation: Silicon dioxide (SiO2) and methanol.
Reduction: Silicon hydrides and methanol.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Methoxymethane–silicon (1/1) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of methoxymethane–silicon (1/1) involves its interaction with various molecular targets. The silicon component can form strong bonds with oxygen and carbon, leading to the formation of stable compounds. The ether group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability. The pathways involved often include catalytic processes that facilitate the formation and transformation of the compound.
Comparison with Similar Compounds
Similar Compounds
Dimethyl ether (CH3OCH3): A simple ether with similar chemical properties but lacks the silicon component.
Silicon tetrachloride (SiCl4): A silicon-based compound used in the synthesis of organosilicon compounds.
Trimethylsilyl ether (TMS): An organosilicon compound with similar applications in organic synthesis.
Uniqueness
Methoxymethane–silicon (1/1) is unique due to its hybrid nature, combining the properties of both silicon and organic ether groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
261714-12-9 |
|---|---|
Molecular Formula |
C2H6OSi |
Molecular Weight |
74.15 g/mol |
InChI |
InChI=1S/C2H6O.Si/c1-3-2;/h1-2H3; |
InChI Key |
ZAQSPEADPQCCMC-UHFFFAOYSA-N |
Canonical SMILES |
COC.[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



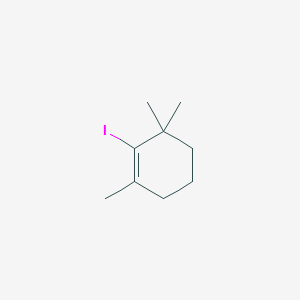
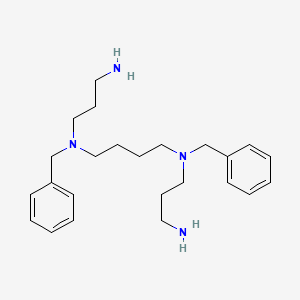
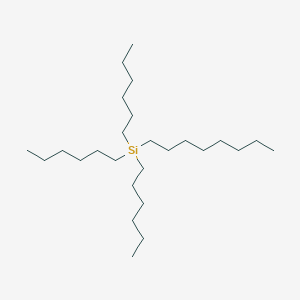
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
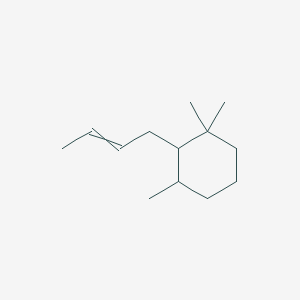
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
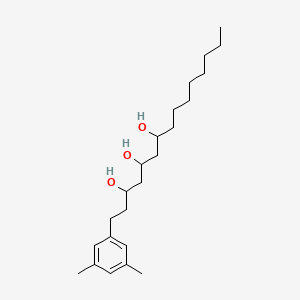
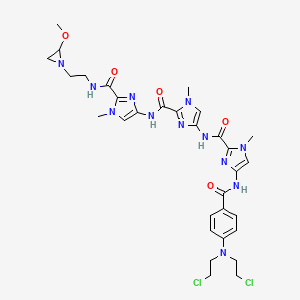
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
